Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine and pyridine derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and cardiovascular diseases.
Biological Research: The compound’s interactions with various biological targets make it a subject of interest in pharmacological studies.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of vascular smooth muscles, leading to a decrease in blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar pharmacological properties.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the acetyl and ethyl ester groups can affect its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
20970-69-8 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-5-22-18(21)16-12(3)19-11(2)15(13(4)20)17(16)14-9-7-6-8-10-14/h6-10,17,19H,5H2,1-4H3 |
InChI Key |
ZUWFHCIZNKCXND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)C)C)C |
Origin of Product |
United States |
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